molecular formula C10H14N5O7P B1669394 Dimethylaminopyridine CAS No. 60-92-4

Dimethylaminopyridine

Cat. No. B1669394
CAS RN: 60-92-4
M. Wt: 329.21 g/mol
InChI Key: GXYGERHACAPJMO-MCDZGGTQSA-N
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Description

Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A study has also reported the immobilization of DMAP on mesoporous silica particles and macro-mesoporous silica monoliths, both possessing optimized properties for continuous flow synthesis .


Molecular Structure Analysis

DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . A combined experimental and theoretical study of the electron donor 4-dimethylaminopyridine (4-DMAP) with the electron acceptor 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ) has been made in acetonitrile (ACN) and methanol (MeOH) media at room temperature .


Chemical Reactions Analysis

DMAP is a very effective acyl transfer agent. It has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold . A study has reported the reaction of the electron donor 4-dimethylaminopyridine (4-DMAP) with the electron acceptor 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ) in the ground state .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . The thermodynamic properties of DMAP were investigated through differential scanning calorimetry, thermogravimetric analysis, adiabatic calorimetry, and combustion calorimetry .

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • DMAP has been found effective in enhancing the catalytic activity of certain chemical reactions. For instance, it showed a significant additive effect on transesterification catalyzed by a zinc cluster, enhancing catalytic activity by more than 15-fold (Maegawa et al., 2011).
    • It is also useful in peptide coupling reactions, where it enhances the efficiency of couplings involving sterically hindered amino acid residues (Wang et al., 2009).
  • Pharmaceutical Research :

    • DMAP has been involved in the synthesis of pharmaceuticals such as aminostigmine, an anticholinesterase drug (Prozorovskii et al., 2004).
    • It has also been a part of the development of new DNA-intercalating drugs with potential antitumor action, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) (McCrystal et al., 1999).
  • Material Science :

    • In material science, DMAP has been used as a catalyst in the preparation of polyester composite nanofiltration membranes, enhancing water permeability and anti-fouling ability (Cheng et al., 2018).
  • Nanotechnology :

    • DMAP has been employed in the phase transfer of metallic nanoparticles from organic to aqueous solutions, a technique essential in nanotechnology (Gittins & Caruso, 2001).
  • Organic Chemistry :

    • It has also been utilized in the synthesis of large-ring lactones and other organic compounds, showcasing its versatility in organic synthesis (Inanaga et al., 1979)

Safety And Hazards

DMAP is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, and damage to organs. It is also harmful if inhaled and may cause respiratory irritation .

Future Directions

The nature of DNA binding ability of the complex was probed using UV–visible spectroscopy, and the binding mode of the CT complex is intercalative. The intrinsic binding constant (Kb) value is 1.8 × 10^6 M^−1. It reveals a primary indication for developing a pharmaceutical drug in the future due to its high binding affinity with the CT complex . Another study reported the immobilization of DMAP on mesoporous silica particles and macro-mesoporous silica monoliths for the esterification of phenylethanol in continuous flow .

properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOMOUWHDPKRLL-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37839-81-9 (mono-hydrochloride salt)
Record name Cyclic AMP
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DSSTOX Substance ID

DTXSID8040436
Record name Cyclic AMP
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Molecular Weight

329.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyclic AMP
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Solubility

4 mg/mL
Record name Cyclic AMP
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Product Name

Adenosine cyclic phosphate

CAS RN

60-92-4
Record name cAMP
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Record name ADENOSINE CYCLIC PHOSPHATE
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Melting Point

219-220 °C, 219 - 220 °C
Record name Cyclic adenosine monophosphate
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Record name Cyclic AMP
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminopyridine
Reactant of Route 2
Dimethylaminopyridine
Reactant of Route 3
Reactant of Route 3
Dimethylaminopyridine
Reactant of Route 4
Dimethylaminopyridine
Reactant of Route 5
Dimethylaminopyridine
Reactant of Route 6
Dimethylaminopyridine

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